molecular formula C13H20FNO4 B6177363 2-{[(tert-butoxy)carbonyl]amino}-6-fluorospiro[3.3]heptane-2-carboxylic acid CAS No. 2715120-03-7

2-{[(tert-butoxy)carbonyl]amino}-6-fluorospiro[3.3]heptane-2-carboxylic acid

Cat. No. B6177363
CAS RN: 2715120-03-7
M. Wt: 273.3
InChI Key:
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Description

2-{[(tert-butoxy)carbonyl]amino}-6-fluorospiro[3.3]heptane-2-carboxylic acid, also known as tert-butyl 2-amino-6-fluorospiro[3.3]heptane-2-carboxylate (TBFSC), is an organic compound that is used in a variety of laboratory experiments. It is a colorless, crystalline solid with a molecular weight of 270.30 g/mol and a melting point of 54-56 °C. TBFSC has a variety of applications in organic synthesis, medicinal chemistry, and biochemistry.

Mechanism of Action

The mechanism of action of TBFSC is not fully understood, but it is believed to involve the formation of a covalent bond between the carboxyl group of the TBFSC molecule and the target molecule. This covalent bond is formed by the reaction of the carboxyl group with a nucleophile, such as a hydroxyl group or an amine group. Once the covalent bond is formed, the TBFSC molecule is effectively “locked” onto the target molecule, preventing it from performing its normal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBFSC have not been extensively studied, but it is believed to have a variety of effects on enzymes and other proteins. It has been shown to inhibit the activity of several enzymes, including proteases, kinases, and phosphatases. It has also been shown to inhibit the activity of certain transcription factors, which play a role in regulating gene expression.

Advantages and Limitations for Lab Experiments

The main advantage of using TBFSC in laboratory experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This makes it a useful tool for studying the function and regulation of these molecules. A limitation of using TBFSC is that it can be difficult to remove from the reaction mixture, which can lead to contamination of other reactions.

Future Directions

Future research on TBFSC should focus on further elucidating its mechanism of action and developing new methods for its synthesis. Additionally, further research should be conducted to investigate its potential applications in medicinal chemistry, synthetic organic chemistry, and biochemistry. Finally, research should be conducted to investigate the potential toxicological effects of TBFSC on living organisms.

Synthesis Methods

TBFSC can be synthesized in a two-step process. In the first step, the starting material is 2-{[(tert-butoxy)carbonyl]amino}-6-fluorospiro[3.3]heptane-2-carboxylic acid 2-amino-6-fluorospiro[3.3]heptane-2-carboxylate, which is obtained by reacting 2-{[(tert-butoxy)carbonyl]amino}-6-fluorospiro[3.3]heptane-2-carboxylic acid 2-amino-6-fluorobenzoate with sodium cyanide in an aqueous solution. In the second step, the 2-{[(tert-butoxy)carbonyl]amino}-6-fluorospiro[3.3]heptane-2-carboxylic acid 2-amino-6-fluorospiro[3.3]heptane-2-carboxylate is reacted with sodium hydroxide in aqueous solution to form TBFSC.

Scientific Research Applications

TBFSC has been used in a wide range of scientific research applications, such as medicinal chemistry, synthetic organic chemistry, and biochemistry. In medicinal chemistry, TBFSC has been used as a building block for the synthesis of novel small molecule inhibitors of protein-protein interactions. In synthetic organic chemistry, TBFSC has been used as a protecting group for the synthesis of complex organic molecules. In biochemistry, TBFSC has been used as an enzyme inhibitor for the study of enzyme function and regulation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-6-fluorospiro[3.3]heptane-2-carboxylic acid' involves the protection of the amine group, followed by the formation of the spirocyclic ring system and subsequent deprotection of the amine group. The carboxylic acid group is introduced in the final step.", "Starting Materials": [ "2-aminocyclohexanone", "tert-butyl chloroformate", "fluoromethyl ketone", "sodium hydride", "diethyl malonate", "ethyl acetoacetate", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Protection of the amine group with tert-butyl chloroformate in the presence of sodium hydride", "Addition of fluoromethyl ketone to the protected amine group to form the spirocyclic ring system", "Deprotection of the amine group with hydrochloric acid", "Condensation of the resulting amine with diethyl malonate to form the corresponding diethylamide", "Hydrolysis of the diethylamide with sodium hydroxide to form the corresponding carboxylic acid", "Esterification of the carboxylic acid with ethyl acetoacetate in the presence of acetic anhydride", "Hydrolysis of the resulting ester with hydrochloric acid to form the final product" ] }

CAS RN

2715120-03-7

Product Name

2-{[(tert-butoxy)carbonyl]amino}-6-fluorospiro[3.3]heptane-2-carboxylic acid

Molecular Formula

C13H20FNO4

Molecular Weight

273.3

Purity

95

Origin of Product

United States

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